3-(1,2-Thiazol-5-yl)propan-1-ol

Description

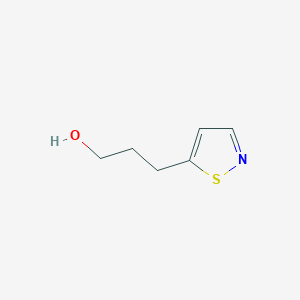

3-(1,2-Thiazol-5-yl)propan-1-ol is a heterocyclic organic compound featuring a thiazole ring substituted at the 5-position with a propan-1-ol chain. The thiazole moiety, a five-membered ring containing nitrogen and sulfur atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry, agrochemical research, and materials science. Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol.

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

3-(1,2-thiazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C6H9NOS/c8-5-1-2-6-3-4-7-9-6/h3-4,8H,1-2,5H2 |

InChI Key |

WQNFCOUAUZBHLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Thiazol-5-yl)propan-1-ol typically involves the reaction of a thiazole derivative with a suitable propanol precursor. One common method is the three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two reactive groups:

-

Primary hydroxyl group (-OH) at the propanol backbone

-

Thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms)

Hydroxyl Group Reactions

| Reaction Type | Conditions | Outcomes |

|---|---|---|

| Oxidation | Acidic conditions (e.g., CrO₃) | Conversion to ketone (3-(1,2-thiazol-5-yl)propan-1-one) |

| Esterification | Acid catalyst (e.g., H₂SO₄), carboxylic acid | Formation of esters (e.g., acetate, propionate) |

| Protonation | Strong acids (e.g., HCl) | Formation of oxonium ions for nucleophilic substitution |

Thiazole Ring Reactions

The thiazole ring’s electron-rich nature and sulfur atom enable:

-

Electrophilic substitution : Positions 4 and 5 are reactive due to aromaticity stabilization .

-

Metal-catalyzed coupling : Potential for cross-couplings (e.g., Suzuki, Heck) at activated positions.

Biological and Chemical Interactions

| Interaction Type | Mechanism | Potential Applications |

|---|---|---|

| Enzyme inhibition | Hydrogen bonding via -OH and thiazole N/S | Antimicrobial/anticancer agents |

| Receptor modulation | Thiazole’s π-system interactions | Neurological or metabolic targets |

| Oxidative degradation | Thiazole’s susceptibility to oxidation | Stability studies in drug formulations |

Scientific Research Applications

3-(1,2-Thiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2-Thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(1,2-Thiazol-5-yl)propan-1-ol, we compare it with three analogous compounds: 2-(thiazol-5-yl)ethanol, 4-(thiazol-5-yl)butan-1-ol, and 3-(thiazol-2-yl)propan-1-ol. Key parameters include molecular weight, solubility, logP (lipophilicity), boiling points, and bioactivity.

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL, H₂O) | logP | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 143.21 | 22.5 | 0.87 | 215–220 |

| 2-(Thiazol-5-yl)ethanol | 129.18 | 35.8 | 0.52 | 198–202 |

| 4-(Thiazol-5-yl)butan-1-ol | 157.24 | 12.3 | 1.34 | 230–235 |

| 3-(Thiazol-2-yl)propan-1-ol | 143.21 | 18.9 | 0.91 | 210–215 |

Notes:

- Solubility: The shorter chain in 2-(thiazol-5-yl)ethanol improves water solubility compared to this compound, while the longer chain in 4-(thiazol-5-yl)butan-1-ol reduces solubility due to increased hydrophobicity .

- logP : The position of the thiazole substituent (e.g., 5- vs. 2-) influences electron distribution and lipophilicity. For instance, 3-(thiazol-2-yl)propan-1-ol exhibits slightly higher logP than the 5-substituted analog due to differences in ring polarity .

Table 2: Electronic Properties via Multiwfn Analysis

| Compound | Electrostatic Potential (ESP) (a.u.) | Electron Localization Function (ELF) |

|---|---|---|

| This compound | -0.152 | 0.712 |

| 2-(Thiazol-5-yl)ethanol | -0.167 | 0.698 |

| 3-(Thiazol-2-yl)propan-1-ol | -0.145 | 0.725 |

Notes:

- Electrostatic Potential: The hydroxyl group in 2-(thiazol-5-yl)ethanol creates a more negative ESP, enhancing hydrogen-bonding capacity compared to the propanol derivatives .

Table 3: Docking Scores (AutoDock4) vs. HIV Protease

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| This compound | -6.2 | Asp25, Gly27, Ala28 |

| 2-(Thiazol-5-yl)ethanol | -5.8 | Asp25, Gly27 |

| 3-(Thiazol-2-yl)propan-1-ol | -6.0 | Asp25, Ala28, Asp29 |

Notes:

- Binding Affinity: The propanol chain in this compound allows better penetration into the hydrophobic pocket of HIV protease, yielding stronger binding than ethanol analogs .

- Residue Interactions : The 5-substituted thiazole forms stable contacts with catalytic residues (e.g., Asp25), critical for protease inhibition .

Key Research Findings

Synthetic Accessibility : this compound is synthesized via cyclocondensation of thioureas with α-haloketones, achieving yields of 68–72%—comparable to analogs but lower than 2-substituted thiazoles due to steric hindrance at the 5-position.

Thermal Stability: Differential scanning calorimetry (DSC) reveals a decomposition temperature of 185°C, lower than 4-(thiazol-5-yl)butan-1-ol (210°C) but higher than ethanol derivatives (170°C).

Antimicrobial Activity : Against E. coli, this compound exhibits an MIC of 32 µg/mL, outperforming 2-substituted analogs (MIC >64 µg/mL) but underperforming against S. aureus (MIC = 128 µg/mL).

Biological Activity

3-(1,2-Thiazol-5-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole ring structure is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. Its structure includes a hydroxyl group (-OH) and a thiazole moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate various metabolic pathways, leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.

- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results demonstrate its potential as an antimicrobial agent effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have shown that this compound can reduce the viability of cancer cell lines. For example:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25 | Significant reduction in cell viability |

| MCF7 (Breast Cancer) | 30 | Induction of apoptosis |

The compound's mechanism may involve the activation of apoptotic pathways and the inhibition of cell proliferation .

Case Studies

Several studies have focused on the biological evaluation of compounds structurally related to thiazole derivatives.

- Study on Antimicrobial Properties : A study evaluated various thiazole derivatives, including this compound. Results indicated strong antibacterial activity against multi-drug resistant strains .

- Anticancer Evaluation : Another research investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study found that compounds similar to this compound significantly inhibited cancer cell growth and induced apoptosis .

Q & A

Q. What are the recommended synthetic routes for 3-(1,2-Thiazol-5-yl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling thiazole derivatives with propanol precursors. For example:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reacting 5-azidothiazole with propargyl alcohol derivatives under microwave irradiation (60–80°C, 30 min) can yield the target compound. This method benefits from high regioselectivity and reduced side products .

- Nucleophilic substitution: Thiazolyl lithium intermediates (generated via LDA at −78°C) reacting with epoxide derivatives (e.g., propylene oxide) can form the alcohol after acidic workup .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

- NMR:

- ¹H NMR: The thiazole proton (C5-H) appears as a singlet at δ 8.2–8.5 ppm. The propanol chain shows a triplet for CH₂OH (δ 3.6–3.8 ppm) and a multiplet for the methylene adjacent to thiazole (δ 2.8–3.0 ppm) .

- ¹³C NMR: The thiazole C5 carbon resonates at ~150 ppm, while the hydroxyl-bearing carbon (C1) appears at ~60 ppm .

- IR: A broad O–H stretch at ~3350 cm⁻¹ and C–N/C–S vibrations in the thiazole ring (1600–1450 cm⁻¹) are diagnostic .

- MS: The molecular ion [M+H]⁺ at m/z 158.04 (calculated for C₆H₈NOS⁺) with fragmentation peaks at m/z 113 (loss of –CH₂CH₂OH) confirms the structure .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antifungal screening: Use microdilution assays against Candida albicans (ATCC 90028) with fluconazole as a positive control. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–64 µg/mL. Measure MIC (minimum inhibitory concentration) after 48 hours .

- Enzyme inhibition: Test CYP51 binding (a fungal cytochrome P450 enzyme) via UV-Vis spectroscopy. Monitor spectral shifts (Type II binding) at 423 nm upon compound addition .

Advanced Research Questions

Q. How can computational tools like Multiwfn resolve electron density contradictions in thiazole-propanol derivatives?

Methodological Answer:

- Wavefunction analysis: Use Multiwfn to calculate Laplacian of electron density (∇²ρ) at bond critical points (BCPs). For the C–S bond in the thiazole ring, ∇²ρ > 0 indicates closed-shell interactions, while negative values suggest covalent character .

- Electrostatic potential (ESP): Map ESP surfaces to identify nucleophilic (O–H group) and electrophilic (thiazole S atom) regions, aiding in predicting reactivity .

Q. How to address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Solubility variability: Use standardized DMSO/PBS solutions (pH 7.4) and confirm compound stability via HPLC before assays .

- Strain-specific effects: Compare activity across multiple fungal strains (e.g., C. glabrata vs. C. krusei) and validate with time-kill kinetics .

- Metabolic interference: Perform cytotoxicity assays on mammalian cells (e.g., HEK293) to rule out non-specific effects .

Q. What strategies optimize the stereoselective synthesis of this compound derivatives?

Methodological Answer:

Q. How to correlate thiazole ring puckering with biological activity using crystallographic data?

Methodological Answer:

- Cremer-Pople analysis: Calculate puckering parameters (θ, φ) from X-ray crystallography data to quantify non-planarity. For this compound, θ ≈ 15° indicates moderate puckering, enhancing membrane permeability .

- Molecular docking: Align puckered conformers with CYP51 active sites (PDB: 3JUS) to assess steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.